

An In-depth Technical Guide to the Chemical Properties of 4-Methylisoquinoline

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Compound of Interest

Compound Name: 4-Methylisoquinoline

Cat. No.: B018517

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-methylisoquinoline**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key structural motif in numerous biologically active compounds, a thorough understanding of its characteristics is paramount for its application in novel synthesis and drug discovery programs.

Core Chemical and Physical Properties

4-Methylisoquinoline is a derivative of isoquinoline with a methyl group at the C4 position. While some experimental data is limited, its properties can be reliably predicted and are comparable to its structural isomer, 4-methylquinoline.

Table 1: Physicochemical Properties of **4-Methylisoquinoline** and Related Compounds

Property	4-Methylisoquinoline	4-Methylquinoline (for comparison)
Molecular Formula	C ₁₀ H ₉ N[1][2][3]	C ₁₀ H ₉ N[4]
Molecular Weight	143.18 g/mol [1]	143.18 g/mol [4]
Appearance	-	Colorless, oily liquid[4]
Melting Point	Not available[2]	9.5 °C[4][5]
Boiling Point	Not available[2]	261-263 °C[4][5]
Density	Not available[2]	1.0826 g/mL at 20 °C[4]
Solubility	-	Slightly soluble in water, miscible with alcohol and oils[5]
logP (XLogP3)	2.5[1]	2.61[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of **4-methylisoquinoline**. The following tables provide predicted data based on its structural features and comparison with analogous compounds.[6]

Table 2: Predicted ¹H NMR Spectral Data for **4-Methylisoquinoline**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-1	~8.5 - 8.7	s
H-3	~7.2 - 7.4	s
Aromatic H	~7.0 - 8.0	m
4-CH ₃	~2.4 - 2.6	s

Solvent: CDCl₃ or DMSO-d₆.
Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for **4-Methylisoquinoline**

Carbon	Predicted Chemical Shift (ppm)
C=N	~150 - 155
Aromatic C-H	~120 - 140
Aromatic C (quaternary)	~125 - 145
CH ₃	~15 - 20

Table 4: Predicted FT-IR Spectral Data for **4-Methylisoquinoline**

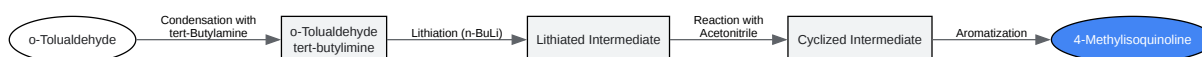
Functional Group	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 3000
Aromatic C=C and C=N Stretch	1400 - 1600

Synthesis and Reactivity

The isoquinoline scaffold is a valuable building block in organic synthesis. Several methods for the preparation of **4-methylisoquinoline** have been developed.

Synthesis of 4-Methylisoquinoline

A versatile approach involves a palladium-catalyzed Heck reaction followed by intramolecular cyclization.[7]

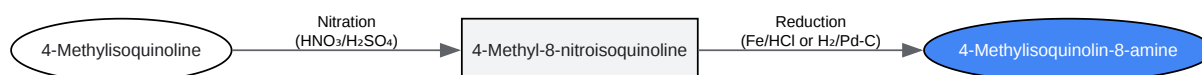


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Caption: Synthetic pathway for **4-methylisoquinoline**.

Key Reactions: Synthesis of 4-Methylisoquinolin-8-amine

4-Methylisoquinoline is a key starting material for the synthesis of its amino derivatives, which are important intermediates in pharmaceutical research.[8] The synthesis of 4-methylisoquinolin-8-amine is typically achieved through a two-step process involving nitration followed by reduction.[9]



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Caption: Synthesis of 4-Methylisoquinolin-8-amine.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)[9]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve **4-methylisoquinoline** in concentrated sulfuric acid and cool the mixture to 0°C using an ice bath.[9]

- **Addition of Nitrating Mixture:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[9]
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]
- **Work-up:** Carefully pour the reaction mixture onto crushed ice and neutralize it with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[9]
- **Extraction and Purification:** Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)[10]

- **Reaction Setup:** Dissolve or suspend 4-methyl-8-nitroisoquinoline in a suitable solvent such as ethanol or acetic acid.[10]
- **Addition of Reducing Agent:** Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.[10]
- **Reaction Monitoring:** Heat the reaction mixture to reflux if necessary and monitor the reaction progress by TLC until the starting material is consumed.[10]
- **Work-up and Purification:** Upon completion, filter the reaction mixture to remove any solids. Remove the solvent under reduced pressure. The resulting crude 4-methylisoquinolin-8-amine can then be purified by column chromatography or recrystallization.[10]

Safety and Handling

While specific toxicity data for **4-methylisoquinoline** is not readily available, it should be handled with the standard precautions for heterocyclic aromatic compounds. Based on related compounds like 1-methylisoquinoline, it may cause skin and eye irritation and may be harmful if

swallowed or inhaled.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Methylisoquinoline is a versatile building block with significant potential in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties, spectroscopic profile, and synthetic utility, serving as a valuable resource for researchers in the field. Further investigation into its biological activities and applications is warranted.

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